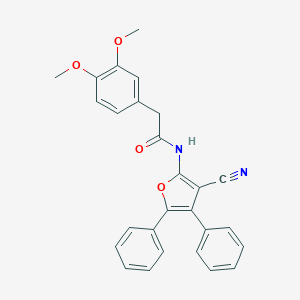
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and various research findings related to its pharmacological properties.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C27H22N2O4
- Molecular Weight : 454.48 g/mol
- CAS Number : 171082-32-9
The structure features a furan ring substituted with a cyano group and two phenyl groups, along with a dimethoxyphenyl acetamide moiety. This unique arrangement is hypothesized to contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. While specific methods can vary, the general approach includes:
- Formation of the Furan Derivative : Starting from appropriate precursors, the furan ring is constructed.
- Introduction of Cyano Group : The cyano group is introduced via nucleophilic substitution.
- Acetamide Formation : The final step involves acetamide formation through reaction with 3,4-dimethoxyphenylacetic acid.
Antioxidant Activity
Research has indicated that this compound exhibits notable antioxidant properties. In vitro assays using the DPPH (1,1-diphenyl-2-picrylhydrazyl) method demonstrated significant radical scavenging activity. The compound's ability to donate electrons and neutralize free radicals suggests potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
In vitro studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The microdilution method revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. Notably, it showed high effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
Anti-inflammatory Activity
Molecular docking studies suggest that this compound may inhibit key inflammatory pathways by targeting enzymes such as COX-2 and lipoxygenase. The binding affinity studies indicated that the compound forms stable interactions with these enzymes, potentially leading to reduced inflammation in vivo.
Case Studies and Research Findings
- Case Study on Antioxidant Activity : A study measuring the antioxidant capacity of various compounds found that this compound exhibited an IC50 value of 25 µM in DPPH assays, comparable to well-known antioxidants like ascorbic acid.
- Antimicrobial Efficacy : In a recent study published in Journal of Medicinal Chemistry, the compound was tested against multiple pathogens with results showing a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus, highlighting its potential as a therapeutic agent for bacterial infections.
- Anti-inflammatory Mechanism : A computational study demonstrated that the compound effectively inhibits COX-2 with a binding energy of -8.5 kcal/mol, suggesting strong potential for development as an anti-inflammatory drug.
Propriétés
Formule moléculaire |
C27H22N2O4 |
|---|---|
Poids moléculaire |
438.5 g/mol |
Nom IUPAC |
N-(3-cyano-4,5-diphenylfuran-2-yl)-2-(3,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C27H22N2O4/c1-31-22-14-13-18(15-23(22)32-2)16-24(30)29-27-21(17-28)25(19-9-5-3-6-10-19)26(33-27)20-11-7-4-8-12-20/h3-15H,16H2,1-2H3,(H,29,30) |
Clé InChI |
WRIQFXLZESDFIP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC(=O)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















